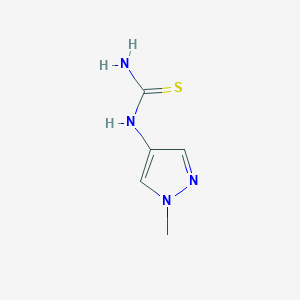

(1-methyl-1H-pyrazol-4-yl)thiourea

Übersicht

Beschreibung

“(1-methyl-1H-pyrazol-4-yl)thiourea” is a chemical compound with the CAS Number: 1154267-67-0 . It has a molecular weight of 156.21 and is used in scientific research due to its unique structure. It exhibits high versatility, making it valuable for various applications such as catalysis and drug discovery.

Molecular Structure Analysis

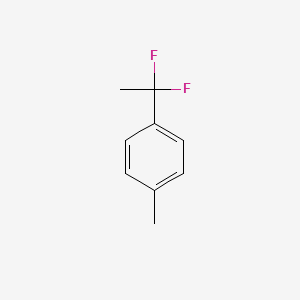

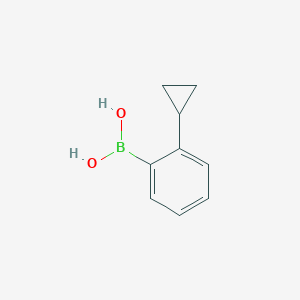

The molecular formula of “this compound” is C5H8N4S . The InChI code is 1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

(1-methyl-1H-pyrazol-4-yl)thiourea is a derivative of pyrazole and thiourea, both of which are prominent in medicinal chemistry. Pyrazoles, especially methyl-substituted ones, are recognized for their broad spectrum of biological activities and are considered potent medicinal scaffolds (Sharma et al., 2021). Thiourea derivatives also play a significant role in medicinal chemistry, often forming coordination compounds with metals like Cu, Ag, Au for biological and medicinal applications. Their biologically active nature makes thiourea derivatives suitable for chemosensing, potentially for detecting anions and cations in environmental and biological samples (Khan et al., 2020).

Chemosensing

Thioureas and their derivatives, including this compound, are known for their excellent biological and non-biological applications. The nucleophilic nature of the S- and N- atoms in thioureas allows for the establishment of hydrogen bonding, making thiourea a significant chemosensor. It's used for the detection of various environmental pollutants, demonstrating its application in creating highly sensitive, selective, and simple chemosensors for detecting anions and neutral analytes in diverse samples (Al-Saidi & Khan, 2022).

Gold Leaching

Thiourea has been explored as an alternative to cyanide for gold extraction from various auriferous mineral resources. This research aims at utilizing thiourea for gold leaching due to its potential to overcome the limitations of cyanide. Though the instability of thiourea presents challenges, its potential in improving gold extraction processes makes it an area of significant interest (Li & Miller, 2006).

Radioprotection in Agriculture

Research on novel thiourea compounds, possibly including this compound, shows that they can influence the biological and genetic effects of gamma-rays. This is particularly noted in agricultural applications, where thioureas can stimulate organogenesis, increase bud formation, and influence the initial stem and root development of plants like pea, demonstrating their potential in radioprotection and mutation breeding (Mehandjiev et al., 2002).

Coordination Chemistry and Ligand Applications

1-(acyl/aroyl)-3-(substituted) thioureas, which this compound can be considered a part of, are used extensively as ligands in coordination chemistry. Their ability to exert influence on intra- and intermolecular hydrogen-bonding interactions and coordination properties makes them significant in the development of transition metal complexes with potential biological applications (Saeed et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of (1-methyl-1H-pyrazol-4-yl)thiourea are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects .

Pharmacokinetics

Similar compounds have been evaluated for their pharmacokinetic properties .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. It has been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Eigenschaften

IUPAC Name |

(1-methylpyrazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLOOOBSHMJEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)

![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)